Firategrast
Description
Firategrast (SB 683699) is an orally bioavailable small-molecule antagonist of α4β1/α4β7 integrins, designed to inhibit lymphocyte migration into the central nervous system (CNS) . Its molecular formula is C₂₇H₂₇F₂NO₆, with a molecular weight of 499.51 g/mol, and a stereospecific structure featuring one defined stereocenter . The compound’s SMILES notation (CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC) highlights its fluorinated aromatic rings and ether linkages, which contribute to its pharmacokinetic stability .
This compound was investigated in Phase II clinical trials for relapsing-remitting multiple sclerosis (RRMS), where it demonstrated dose-dependent reductions in gadolinium-enhancing MRI lesions . However, its development was discontinued due to mixed efficacy outcomes and competitive therapeutic landscapes .
Properties
IUPAC Name |
(2S)-2-[(2,6-difluorobenzoyl)amino]-3-[4-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27F2NO6/c1-4-36-15-17-13-22(34-2)24(23(14-17)35-3)18-10-8-16(9-11-18)12-21(27(32)33)30-26(31)25-19(28)6-5-7-20(25)29/h5-11,13-14,21H,4,12,15H2,1-3H3,(H,30,31)(H,32,33)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFZHHDVRSYTKT-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27F2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433031 | |
| Record name | Firategrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402567-16-2 | |
| Record name | Firategrast | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Firategrast | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIRATEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJY3SK9H5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Pathways for Firategrast
Core Structural Features and Retrosynthetic Analysis
This compound’s molecular architecture comprises a benzamide moiety with ortho-chloro and meta-fluoro substituents, linked to a phenylalanine-derived fragment via a flexible alkyl chain. Retrosynthetic analysis suggests the molecule can be dissected into three key components:
Stepwise Synthesis of this compound
While explicit details of this compound’s synthesis are protected under patent US2014051655, insights from analogous integrin antagonists and macrocyclic derivatives reveal a multi-step approach:
Step 2: Introduction of the Fluorinated Alkyl Chain
The pharmacological half-life of this compound (2.5–4.5 hours) is attributed to its fluorinated sidechain. Fluorination is achieved via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For instance, Mitsunobu reactions using diethylaminosulfur trifluoride (DAST) or fluoroalkyl Grignard reagents are plausible routes.
Step 3: Final Assembly and Deprotection
Peptide coupling between the benzamide core and phenylalanine-derived fragment is performed under standard conditions (e.g., EDCl/HOBt). Final deprotection of tert-butyloxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) yields the active compound.
Optimization of Synthetic Routes
Role of Ortho-Substituents in Benzamide Twisting
The ortho-chloro substituent in this compound’s benzamide induces a 116° torsion angle, mimicking the RGD peptide’s conformation required for integrin binding. Substitution with smaller groups (e.g., hydrogen or fluorine) reduces activity by >10-fold, underscoring the necessity of steric bulk at this position.
Table 2: Impact of Benzamide Substituents on α2β1 Activity
| Substituent | IC₅₀ (μM) |
|---|---|
| Cl | 0.101 |
| H | >1.0 |
| F | >1.0 |
Analytical Characterization and Quality Control
Pharmacological Considerations in Synthesis
Bioavailability Optimization
This compound’s short half-life necessitates rapid absorption and distribution. The fluorinated alkyl chain reduces first-pass metabolism, while the benzamide’s twisted conformation enhances target engagement.
Scalability and Yield
Peptide coupling steps achieve >85% yield in macrocyclic analogues, suggesting similar efficiency in this compound’s linear synthesis. Solvent selection (e.g., CH₂Cl₂ for RCM) and low reaction concentrations (<2 mM) prevent oligomerization.
Chemical Reactions Analysis
Types of Reactions
Firategrast undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions are used in the synthesis of this compound to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and organometallic reagents are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize its therapeutic potential .
Scientific Research Applications
Multiple Sclerosis
Finategrast has been evaluated in clinical trials for its efficacy and safety in treating relapsing-remitting multiple sclerosis (RRMS). A notable Phase 2 trial demonstrated:
- Efficacy : The highest dose (900 mg or 1200 mg) resulted in a 49% reduction in new gadolinium-enhancing lesions compared to placebo (p=0.0026) .
- Safety : Generally well tolerated across all doses; however, there was an increased incidence of urinary tract infections at higher doses .
| Dosage (mg) | New Lesions (Mean ± SE) | Reduction (%) | Adverse Events |
|---|---|---|---|
| Placebo | 5.31 ± 1.18 | - | - |
| 150 | 9.51 ± 1.24 | +79% | Similar to placebo |
| 600 | 4.12 ± 1.19 | -22% | Similar to placebo |
| 900/1200 | 2.69 ± 1.18 | -49% | Increased UTIs |
Inflammatory Bowel Disease
Finategrast is also being explored for its potential in treating inflammatory bowel diseases such as Crohn’s disease and ulcerative colitis. The compound's ability to inhibit lymphocyte trafficking into the gut may reduce inflammation and improve clinical outcomes.
Pharmacokinetics
Finategrast exhibits a relatively short half-life of approximately 2.5 to 4.5 hours , necessitating multiple daily doses for sustained therapeutic effect . This pharmacokinetic profile allows for flexibility in dosing regimens but may require careful management to maintain effective drug levels.
Case Study: Efficacy in Multiple Sclerosis
In a multicenter trial involving 343 participants with RRMS, this compound was administered over a treatment period followed by extended follow-up. The results indicated significant reductions in lesion formation, supporting its potential as a viable oral therapy for MS .
Case Study: Safety Profile
Another analysis focused on the safety profile of this compound across various dosages highlighted that while most adverse events were similar to placebo, specific attention was needed for urinary tract infections at higher doses .
Mechanism of Action
Firategrast exerts its effects by binding to the α4β1 and α4β7 integrins, blocking their interaction with their ligands. This prevents the trafficking of lymphocytes into the CNS, thereby reducing inflammation and disease activity in conditions like multiple sclerosis. The molecular targets of this compound include the integrins α4β1 and α4β7, and its action involves the inhibition of integrin-mediated cell adhesion and migration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Note on Evidence Limitations: The provided sources lack explicit data on structurally or functionally analogous compounds to Firategrast. However, based on its mechanism of action (α4-integrin antagonism), hypothetical comparisons can be drawn to other integrin-targeting therapies, such as natalizumab (monoclonal antibody) and vedolizumab (gut-selective α4β7 antagonist). The absence of direct comparative data in the provided evidence precludes a definitive analysis; thus, the following table synthesizes general knowledge and inferred contrasts:
Key Contrasts:
Structural Differences: this compound’s small-molecule design enables oral administration, unlike monoclonal antibodies (natalizumab, vedolizumab), which require infusion .
Target Specificity : this compound inhibits both α4β1 (vascular adhesion) and α4β7 (gut homing) integrins, whereas vedolizumab selectively targets α4β7 .
Safety : this compound’s shorter systemic exposure might reduce progressive multifocal leukoencephalopathy (PML) risk compared to natalizumab, though this remains unverified in the evidence .
Research Findings and Limitations
Biological Activity
Firategrast is a small-molecule antagonist targeting the integrins α4β1 and α4β7, primarily developed for the treatment of multiple sclerosis (MS). Its mechanism involves inhibiting leukocyte migration into the central nervous system (CNS), which is crucial in the pathogenesis of MS. This article explores its biological activity, focusing on its pharmacodynamics, clinical efficacy, and safety profile.
This compound functions by blocking the binding of integrins to their ligands, including vascular cell adhesion protein 1 (VCAM-1) and mucosal addressin cell adhesion molecule 1 (MAdCAM-1). This inhibition prevents leukocyte adhesion and migration, thereby reducing inflammatory responses in conditions like MS.
Key Biological Activities
- Integrin Inhibition : this compound inhibits both α4β1 and α4β7 integrins, which are involved in leukocyte trafficking.
- Lymphocyte Dynamics : Treatment with this compound has been shown to decrease total lymphocyte counts in the CNS while increasing counts in peripheral blood, indicating a redistribution of immune cells rather than overall depletion .
Phase II Clinical Trials
A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with relapsing-remitting MS. The study involved 343 participants who were assigned to receive either this compound or placebo over a 24-week treatment period.
Results Summary
| Treatment Group | Mean Number of New Gadolinium-Enhancing Lesions | Reduction (%) | p-value |
|---|---|---|---|
| This compound 150 mg | 5.31 (90) | - | - |
| This compound 600 mg | 4.12 (86) | 22% | 0.2657 |
| This compound 900 mg | 2.69 (92) | 49% | 0.0026 |
| This compound 1200 mg | 2.69 (92) | 49% | 0.0026 |
| Placebo | 5.31 (90) | - | - |
The results indicated a statistically significant reduction in new lesions for patients receiving higher doses of this compound compared to placebo .
Safety Profile
This compound was generally well tolerated across all doses tested. Adverse events were consistent with those observed in other MS treatments but did not include serious complications such as progressive multifocal leukoencephalopathy (PML), which is a concern with other integrin inhibitors like natalizumab .
Case Studies
In addition to clinical trials, several case studies have reported on this compound's effects on specific patient populations:
- Case Study: Chronic Lymphocytic Leukemia (CLL)
A study demonstrated that this compound effectively inhibited VCAM-1 binding in CLL cells, leading to reduced actin polymerization and ERK signaling activation. This suggests potential applications beyond MS, particularly in hematological malignancies where integrin-mediated cell adhesion plays a role .
Pharmacokinetics
This compound exhibits a relatively short half-life of approximately 2.5 to 4.5 hours, necessitating twice-daily dosing to maintain therapeutic levels. Its bioavailability allows for oral administration, which is advantageous compared to intravenous alternatives like natalizumab .
Q & A
Basic Research Questions
Q. What are the key methodological considerations when designing in vitro assays to evaluate Firategrast’s integrin antagonism?
- Answer : In vitro assays should prioritize specificity for α4β1/α4β7 integrins. Use adhesion inhibition assays with cells expressing these integrins (e.g., Jurkat T-cells for α4β1) and ligands like VCAM-1 or MAdCAM-1. Include controls for nonspecific binding (e.g., α5β1 integrin inhibition) and validate results with flow cytometry or competitive ELISA . Dose-response curves should be generated to calculate IC₅₀ values, ensuring reproducibility across ≥3 independent experiments .
Q. How do in vivo models for multiple sclerosis (MS) inform the pharmacokinetic (PK) profiling of this compound?
- Answer : Experimental autoimmune encephalomyelitis (EAE) models in rodents are standard for assessing CNS lymphocyte migration inhibition. Key PK parameters (e.g., bioavailability, half-life) should be measured via LC-MS/MS in plasma and cerebrospinal fluid (CSF). Ensure dose regimens align with human-equivalent exposures, adjusting for species-specific metabolic differences. Cross-validate PK/PD data using histopathology (e.g., CNS lymphocyte infiltration reduction) .
Q. What are the limitations of current structural-activity relationship (SAR) studies on this compound analogs?
- Answer : SAR studies often lack systematic evaluation of substituent effects on integrin subtype selectivity. Use molecular docking (e.g., with α4β1 integrin crystal structures) to predict binding affinities and validate via mutagenesis. Address solubility and metabolic stability by introducing hydrophilic groups (e.g., carboxylates) while monitoring antagonism efficacy in functional assays .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in phase II clinical trials be reconciled through meta-analysis?
- Answer : Apply PRISMA guidelines to systematically review trial data, stratifying outcomes by patient subgroups (e.g., baseline EDSS scores, genetic polymorphisms in integrin subunits). Use random-effects models to account for heterogeneity. Sensitivity analyses should exclude studies with high risk of bias (e.g., inadequate blinding). Address publication bias via funnel plots and trim-and-fill methods .
Q. What experimental strategies optimize this compound’s blood-brain barrier (BBB) penetration while minimizing off-target effects?
- Answer : Modify this compound’s lipophilicity (LogP 2.5–3.5) via prodrug formulations (e.g., ester derivatives) and assess BBB permeability using in vitro models (e.g., MDCK-MDR1 monolayers). Evaluate off-target binding via high-throughput kinase/GPCR panels. In vivo microdialysis can quantify unbound brain concentrations, correlating with efficacy and toxicity endpoints .
Q. What statistical approaches are recommended for analyzing time-to-relapse data in this compound trials for MS?
- Answer : Use Cox proportional hazards models adjusted for covariates (e.g., age, prior treatments). Competing risks analysis (e.g., Fine-Gray model) accounts for discontinuations due to adverse events. Kaplan-Meier curves with log-rank tests compare treatment arms. Pre-specify multiplicity corrections (e.g., Hochberg procedure) for secondary endpoints .
Q. How can scoping reviews identify gaps in preclinical evidence for this compound’s dual α4β1/α4β7 inhibition?
- Answer : Follow Arksey & O’Malley’s framework: (1) Define research questions (e.g., “Which disease models lack integrin subtype-specific data?”); (2) Search EMBASE, PubMed, and preclinical registries; (3) Chart data by model type, dosing, and outcome measures; (4) Consult experts to prioritize understudied areas (e.g., gut-specific autoimmune models) .
Methodological Guidance Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
